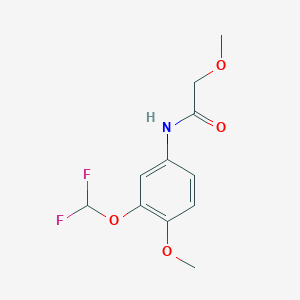

n-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide

Description

N-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide is an acetamide derivative featuring a phenyl ring substituted with a difluoromethoxy group at position 3 and a methoxy group at position 4. The acetamide backbone is further modified with a methoxy group on the α-carbon. Its design leverages electron-withdrawing (difluoromethoxy) and electron-donating (methoxy) groups, which may influence reactivity, solubility, and biological interactions .

Properties

Molecular Formula |

C11H13F2NO4 |

|---|---|

Molecular Weight |

261.22 g/mol |

IUPAC Name |

N-[3-(difluoromethoxy)-4-methoxyphenyl]-2-methoxyacetamide |

InChI |

InChI=1S/C11H13F2NO4/c1-16-6-10(15)14-7-3-4-8(17-2)9(5-7)18-11(12)13/h3-5,11H,6H2,1-2H3,(H,14,15) |

InChI Key |

WSPJUQRGAGLGSO-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)NC1=CC(=C(C=C1)OC)OC(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of n-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide One common method involves the alkylation of 4-hydroxy-3-methoxybenzaldehyde with chlorodifluoromethane, followed by oxidation and acylation reactions . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, such as using specific catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

n-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide: undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols or amines.

Scientific Research Applications

n-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transition (EMT) in lung epithelial cells by modulating the TGF-β1/Smad signaling pathway . This inhibition reduces the expression of proteins associated with fibrosis, such as α-SMA and collagen I, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Pharmacological and Physicochemical Properties

Key Compounds for Comparison :

2-[3-(Difluoromethoxy)-4-Methoxyphenyl]-7-[(3S)-3-Methylpiperazin-1-yl]-4H-Pyrido[1,2-a]pyrimidin-4-one (, Entry 45) Structural Similarity: Shares the 3-(difluoromethoxy)-4-methoxyphenyl moiety. Divergence: Incorporates a pyrido-pyrimidinone core and a piperazine ring. Implications: The extended heterocyclic system enhances π-π stacking interactions, likely increasing binding affinity in biological targets compared to the simpler acetamide backbone of the target compound .

N-(3-Chloro-4-Fluorophenyl)-2-(4-Methoxyphenyl)Acetamide () Substituents: Chloro and fluoro groups at positions 3 and 4, respectively, versus difluoromethoxy and methoxy in the target compound.

N-(4-Ethoxyphenyl)-2-(4-Formyl-2-Methoxyphenoxy)Acetamide () Functional Groups: Ethoxy and formyl groups introduce steric bulk and electrophilic reactivity, contrasting with the electron-withdrawing difluoromethoxy group. Solubility: The formyl group may reduce solubility in aqueous media compared to the target compound’s methoxy-dominated structure .

Table 1: Comparative Physicochemical Properties

*LogP values estimated using fragment-based methods.

Electronic and Steric Considerations

- Difluoromethoxy vs. This contrasts with methoxy’s electron-donating (+M) effect, which stabilizes aromatic systems .

Comparative Reactivity : Compounds with formyl groups () exhibit higher reactivity toward nucleophiles, whereas the target compound’s stability under physiological conditions may favor prolonged half-life in drug formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.